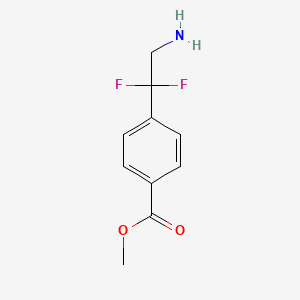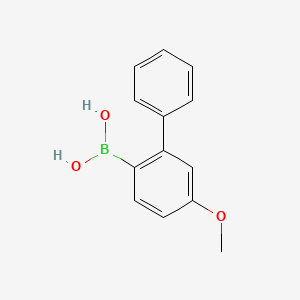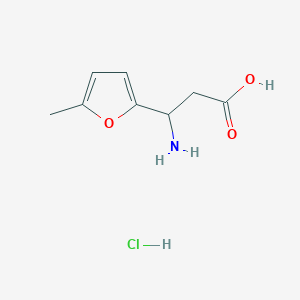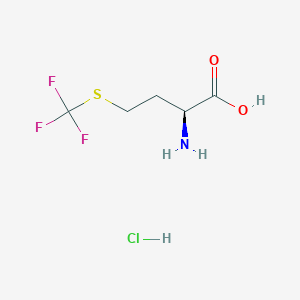
Trifluoromethionine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethionine hydrochloride is a halogenated analogue of methionine, an essential amino acid. This compound is characterized by the substitution of three hydrogen atoms in the methionine molecule with fluorine atoms, resulting in the trifluoromethyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of homocystine or cystine with metallic sodium in liquid ammonia, followed by the addition of a fluoroalkyl iodide under Birch reduction conditions . This process allows for the direct preparation of trifluoromethionine without the need for intermediate steps involving homocysteine or cysteine.
Industrial Production Methods
Industrial production of trifluoromethionine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The final product is purified through various techniques, such as crystallization or chromatography, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethionine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoromethanesulfonic acid, while reduction can yield trifluoromethyl derivatives with different functional groups.
Applications De Recherche Scientifique
Trifluoromethionine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a tool for probing protein function and structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of trifluoromethionine hydrochloride involves its interaction with specific enzymes and molecular targets. One key target is methionine γ-lyase, an enzyme that catalyzes the conversion of methionine to α-ketobutyrate, ammonia, and methanethiol . Trifluoromethionine acts as a prodrug, being activated by methionine γ-lyase to exert its antimicrobial effects. This mechanism is particularly effective against pathogens that possess high levels of this enzyme.
Comparaison Avec Des Composés Similaires
Trifluoromethionine hydrochloride can be compared with other halogenated methionine analogues, such as:
- Trifluoromethylcysteine
- Fluoroalkylhomocysteines
- Fluoroalkylcysteines
These compounds share similar structural features but differ in their specific chemical and biological properties. This compound is unique due to its high reactivity and specificity for methionine γ-lyase, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C5H9ClF3NO2S |
|---|---|
Poids moléculaire |
239.64 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |
Clé InChI |
BFJNGZWHOIVCJA-DFWYDOINSA-N |
SMILES isomérique |
C(CSC(F)(F)F)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(CSC(F)(F)F)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


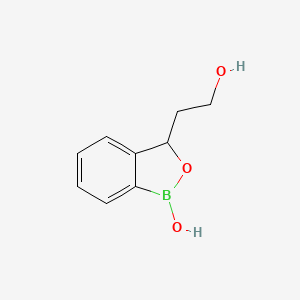
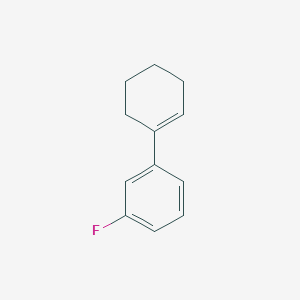
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
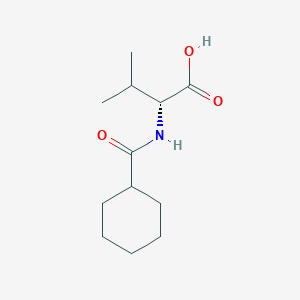
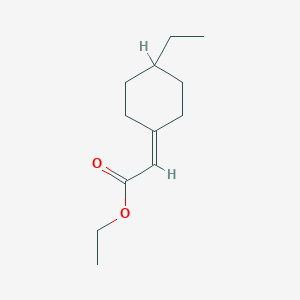
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)

